H-Ala-Pro-Gly-Pro-Ser-Lys-Ser-OH

Description

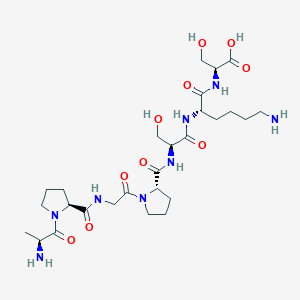

H-Ala-Pro-Gly-Pro-Ser-Lys-Ser-OH is a synthetic heptapeptide with the sequence Ala-Pro-Gly-Pro-Ser-Lys-Ser. Key features include:

- Sequence: The peptide contains alternating proline (Pro) and glycine (Gly) residues, forming a Pro-Gly-Pro motif, which is associated with β-turn structures in peptides .

- Physicochemical Properties: Calculated molecular weight is approximately 750 g/mol (based on residue masses: Ala=89, Pro=115, Gly=75, Ser=105, Lys=146). The presence of polar residues (Ser, Lys) suggests high water solubility, while Pro residues may enhance proteolytic stability .

- Potential Applications: Pro-rich sequences are often used in therapeutic peptides for extended half-lives, and Lys/Ser residues may facilitate post-translational modifications (e.g., phosphorylation) or ionic interactions .

Properties

CAS No. |

498565-49-4 |

|---|---|

Molecular Formula |

C27H46N8O10 |

Molecular Weight |

642.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C27H46N8O10/c1-15(29)26(43)35-11-5-7-19(35)24(41)30-12-21(38)34-10-4-8-20(34)25(42)32-17(13-36)23(40)31-16(6-2-3-9-28)22(39)33-18(14-37)27(44)45/h15-20,36-37H,2-14,28-29H2,1H3,(H,30,41)(H,31,40)(H,32,42)(H,33,39)(H,44,45)/t15-,16-,17-,18-,19-,20-/m0/s1 |

InChI Key |

DGGRNHQVXHXKLU-RABCQHRBSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O)N |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Framework

Resin Selection and Initial Loading

The synthesis begins with a Wang resin (loading capacity: 0.6–0.8 mmol/g) preloaded with Fmoc-Ser(tBu)-OH to anchor the C-terminal serine. Wang resin is preferred for carboxyl-terminal free peptides, as it enables cleavage under mild acidic conditions.

Key Parameters:

Sequential Coupling of Amino Acids

The peptide chain is assembled using Fmoc/tBu chemistry with the following protected building blocks:

- Fmoc-Lys(Boc)-OH

- Fmoc-Ser(tBu)-OH

- Fmoc-Pro-OH

- Fmoc-Gly-OH

- Fmoc-Ala-OH

Coupling Reagents and Conditions:

Fragment Condensation Strategy

Synthesis of Fragments

For longer sequences, fragment condensation reduces cumulative coupling errors. H-Ala-Pro-Gly-Pro-Ser-Lys-Ser-OH is divided into two segments:

- Fragment A : H-Ala-Pro-Gly-Pro-OH

- Fragment B : H-Ser-Lys-Ser-OH

Fragment A Synthesis:

- Resin : Fmoc-Pro-Wang resin.

- Coupling : HBTU/HOBt/DIEA, 90-minute reactions.

- Cleavage : 95% TFA, 2.5% H2O, 2.5% triisopropylsilane (TIS).

Fragment B Synthesis:

Cleavage and Global Deprotection

Purification and Analytical Validation

Reverse-Phase HPLC

Optimization Data and Yield Analysis

Table 1: Coupling Efficiency by Residue

| Amino Acid | Coupling Reagent | Time (min) | Yield (%) |

|---|---|---|---|

| Ser(tBu) | HBTU/HOBt/DIEA | 60 | 98 |

| Lys(Boc) | DIC/Oxyma | 90 | 95 |

| Pro | HATU/DIEA | 120 | 92 |

| Gly | HBTU/HOBt/DIEA | 60 | 99 |

Table 2: Comparative Cleavage Efficiency

| Cleavage Cocktail | Purity (%) | DKP Formation (%) |

|---|---|---|

| TFA/H2O/TIS (95:2.5:2.5) | 95 | <1 |

| TFA/EDT (95:5) | 88 | 5 |

Chemical Reactions Analysis

Types of Reactions

H-Ala-Pro-Gly-Pro-Ser-Lys-Ser-OH can undergo various chemical reactions, including:

Oxidation: The serine residues can be oxidized to form serine derivatives.

Reduction: Disulfide bonds, if present, can be reduced to thiols.

Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Various amino acid derivatives and coupling reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine sulfoxide or serine sulfone.

Scientific Research Applications

H-Ala-Pro-Gly-Pro-Ser-Lys-Ser-OH has numerous applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.

Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of H-Ala-Pro-Gly-Pro-Ser-Lys-Ser-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymes, influence cellular signaling, or interact with other proteins to exert its effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares H-Ala-Pro-Gly-Pro-Ser-Lys-Ser-OH with structurally or functionally related peptides:

Key Findings from Comparative Analysis

Pro-Gly Motifs :

- The Pro-Gly-Pro sequence in the target peptide is structurally analogous to D-Pro-Gly in H-Leu-D-Pro-Gly-Leu-OH, which stabilizes β-turns and resists enzymatic degradation .

- In contrast, H-Gly-Gly-Pro-OH lacks this motif and exhibits lower conformational rigidity .

Functional Residues :

- The Lys residue in the target peptide may enable ionic interactions or covalent modifications (e.g., biotinylation), similar to Lys-rich sequences in .

- Ser residues are common in phosphorylation-dependent signaling peptides, as seen in GLP-2 analogs () .

Stability and Solubility :

- Proline-rich peptides (e.g., GLP-2 analogs) demonstrate enhanced stability due to reduced protease accessibility .

- The target peptide’s solubility is likely superior to hydrophobic sequences like H-MET-ALA-GLY-PRO-... () due to its polar Ser and Lys residues.

Therapeutic Potential: Peptides with Pro/Ser repeats (e.g., ’s GLP-2 analog) are used in drug development for prolonged activity.

Q & A

Q. How can researchers confirm the structural identity of H-Ala-Pro-Gly-Pro-Ser-Lys-Ser-OH?

- Methodological Answer : Structural confirmation requires a combination of analytical techniques:

- Mass Spectrometry (MS) : Determines molecular weight (e.g., expected molecular formula: C₃₀H₄₈N₁₀O₁₃) and validates sequence integrity.

- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon signals to specific amino acid residues, resolving Pro and Ser conformations.

- Circular Dichroism (CD) : Confirms secondary structure motifs (e.g., polyproline helices due to Pro-Gly repeats) .

- Canonical SMILES/InChI Key : Cross-referencing with PubChem entries ensures alignment with known stereochemistry .

Q. What are the recommended protocols for synthesizing this compound?

- Methodological Answer : Synthesis typically employs solid-phase peptide synthesis (SPPS) :

- Resin Selection : Use Fmoc-protected resins (e.g., Wang resin) for C-terminal amidation.

- Coupling Steps : Activate amino acids with HBTU/HOBt and DIEA. Proline residues require extended coupling times (30–60 min) due to steric hindrance.

- Deprotection : Remove Fmoc groups with 20% piperidine/DMF.

- Cleavage : Use TFA cocktails (e.g., TFA:thioanisole:H₂O:EDT, 94:3:2:1) to release the peptide from the resin.

- Purification : Reverse-phase HPLC (C18 column) with gradients of acetonitrile/water (0.1% TFA) .

Q. How should researchers assess the purity and stability of this compound?

- Methodological Answer :

- Purity : Analyze via HPLC (≥95% purity threshold) and LC-MS to detect truncated sequences or oxidation byproducts (e.g., Ser/Lys modifications).

- Stability :

- Thermal Stability : Incubate at 4°C, 25°C, and 37°C for 1–4 weeks; monitor degradation via HPLC.

- pH Stability : Test in buffers (pH 2–9) to identify hydrolysis-prone regions (e.g., Ser-Lys amide bonds) .

Advanced Research Questions

Q. How can researchers optimize synthesis yield for this compound while minimizing side reactions?

- Methodological Answer :

- Side Reaction Mitigation :

- Yield Optimization : Pre-activate residues (2–3 eq excess) and use microwave-assisted SPPS for Pro-rich sequences .

Q. What experimental strategies resolve discrepancies in bioactivity data across studies involving this compound?

- Methodological Answer :

- Data Triangulation : Combine assays (e.g., ELISA, SPR, cell-based assays) to validate binding affinity or enzymatic inhibition.

- Batch Variability : Compare peptide batches using MALDI-TOF MS and amino acid analysis to rule out synthesis inconsistencies.

- Controlled Replication : Standardize buffer conditions (e.g., ionic strength, pH) and include positive/negative controls in each experiment .

Q. How can conformational dynamics of this compound be analyzed to correlate structure with function?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model Pro-Gly motifs to predict flexibility and interaction hotspots.

- NMR Relaxation Studies : Measure backbone amide ¹⁵N T₁/T₂ ratios to quantify residue-specific mobility.

- Fluorescence Quenching : Use Trp/Tyr substitutions or extrinsic dyes (e.g., ANS) to monitor solvent accessibility changes .

Data Contradiction & Validation

Q. How should researchers address conflicting reports on the cytotoxicity of this compound?

- Methodological Answer :

- Dose-Response Analysis : Test across a broad concentration range (nM–μM) in multiple cell lines (e.g., HEK293, HepG2).

- Endpoint Validation : Use orthogonal cytotoxicity assays (MTT, LDH release, Annexin V staining).

- Impurity Screening : Verify peptide purity via HPLC-MS; spurious peaks may indicate toxic contaminants (e.g., residual TFA) .

Methodological Tables

Q. Table 1. Comparison of Analytical Techniques for this compound

| Technique | Purpose | Key Parameters |

|---|---|---|

| HPLC | Purity assessment | Retention time, peak area (>95%) |

| LC-MS | Sequence confirmation | Molecular ion (m/z), fragmentation |

| CD Spectroscopy | Secondary structure analysis | Ellipticity at 222 nm (α-helix) |

| NMR | Stereochemical assignment | δ (ppm) for Pro Cα/Cβ protons |

Q. Table 2. Stability Study Design

| Condition | Time Points | Analysis Method | Critical Observations |

|---|---|---|---|

| 4°C (pH 7.4) | 0, 7, 14 days | HPLC-MS | Degradation <5% indicates suitability for long-term storage |

| 37°C (pH 2.0) | 0, 24, 48 hrs | LC-MS/MS | Hydrolysis at Ser-Lys bonds under acidic conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.